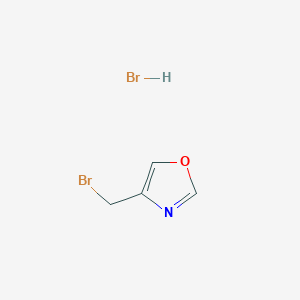

4-Bromomethyl-oxazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(bromomethyl)-1,3-oxazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPBVVRMHYMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-15-0 | |

| Record name | Oxazole, 4-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Strategic Utilization of 4-(Bromomethyl)oxazole Hydrobromide in Medicinal Chemistry

Technical Monograph | Version 2.0

Executive Summary

4-(Bromomethyl)oxazole hydrobromide (CAS: 1427195-15-0) is a high-value heterocyclic building block used primarily for introducing the oxazole moiety into bioactive small molecules.[1] Unlike its regioisomer (5-bromomethyl), the 4-substituted variant offers unique vector positioning for structure-activity relationship (SAR) exploration in kinase inhibitors and GPCR modulators.[1]

This guide addresses the critical handling challenges of this reagent—specifically its lachrymatory nature and thermal instability as a free base—and provides validated protocols for its synthesis, storage, and application in nucleophilic substitution reactions.[1]

Chemical Profile & Specifications

The hydrobromide salt form is the industry standard for storage.[1] The free base, 4-(bromomethyl)oxazole, is prone to rapid degradation via intermolecular self-alkylation (polymerization).[1]

| Property | Specification |

| Compound Name | 4-(Bromomethyl)oxazole hydrobromide |

| CAS Number (Salt) | 1427195-15-0 |

| CAS Number (Free Base) | 1065073-37-1 |

| Molecular Formula | C₄H₄BrNO[1][2] · HBr |

| Molecular Weight | 242.90 g/mol (Salt) / 161.98 g/mol (Free Base) |

| Appearance | Off-white to beige hygroscopic solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |

| Storage | -20°C, under Argon/Nitrogen, desiccated |

| Hazards | Lachrymator , Vesicant, Skin Corrosive (Cat 1B) |

Synthesis & Stabilization Mechanism[1]

The Stabilization Rationale

The "Expertise" pillar of this guide dictates understanding why we use the salt.[1] The nitrogen atom in the oxazole ring is weakly nucleophilic.[1] In the free base form, the nitrogen of one molecule can attack the electrophilic bromomethyl carbon of another, leading to insoluble polymers.[1]

Protonation as a Shield: By forming the HBr salt, the oxazole nitrogen is protonated (

Synthesis Workflow (DOT Visualization)

The industrial synthesis typically involves radical bromination of 4-methyloxazole followed by immediate salt formation.[1]

Figure 1: Synthesis and stabilization pathway. Note the critical branch point where lack of acidification leads to degradation.[1]

Reactivity & Application Protocols

The core utility of 4-(bromomethyl)oxazole is as an electrophile in

Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of a 4-(aminomethyl)oxazole derivative.

Reagents:

-

4-(Bromomethyl)oxazole HBr (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) or

(2.5 - 3.0 equiv)[1] -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen. Add the secondary amine and anhydrous ACN.[1]

-

Base Addition: Add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the HBr salt AND scavenge the HBr generated during alkylation.[1]

-

Cooling: Cool the solution to 0°C. Causality: The free base generated in situ is highly reactive; cooling prevents exotherms and side reactions.[1]

-

Addition of Electrophile: Add 4-(bromomethyl)oxazole HBr portion-wise over 15 minutes.

-

Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LCMS.[1]

-

Success Marker: Disappearance of starting material (m/z 162/164 patterns) and appearance of product mass.[1]

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove salts) and Brine. Dry over

Divergent Reactivity Profile[1]

Figure 2: Divergent synthetic utility.[1] The scaffold allows access to amines, thioethers, carbon-extended chains, and phosphonates.[1]

Critical Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.[1]

-

Lachrymatory Hazard: The free base releases vapors that cause severe eye irritation.[1] Always handle the solid salt in a fume hood.[1]

-

Skin Contact: As an alkyl bromide, it can alkylate DNA and proteins.[1] It is a potential mutagen and vesicant.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.[1]

References

-

PubChem. (2025).[1][3] 4-(Bromomethyl)oxazole Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

-

Hassner, A., & Fischer, B. (1993).[1][4] New chemistry of oxazoles.[1][4][5][6] Heterocycles, 35(2), 1441-1465.[1] (Contextual grounding for oxazole reactivity).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

Technical Guide: 4-(Bromomethyl)oxazole Hydrobromide

Content Type: In-Depth Technical Whitepaper Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-(Bromomethyl)oxazole hydrobromide is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Functioning as a "privileged scaffold," the oxazole ring mimics peptide bonds while improving metabolic stability. The bromomethyl moiety serves as a potent electrophile, enabling the rapid introduction of the oxazole core into drug candidates via nucleophilic substitution.

This guide addresses the critical physicochemical properties, synthesis via radical halogenation, and the stabilizing role of the hydrobromide counterion, which is essential for handling this otherwise reactive alkylating agent.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Molecular Weight Calculation

For precise stoichiometry in drug development, the molecular weight must be calculated based on the specific salt form. The free base, 4-(bromomethyl)oxazole, is an alkyl bromide subject to hydrolysis and polymerization. The hydrobromide (HBr) salt is the preferred storage form due to enhanced lattice energy and reduced volatility.

Stoichiometric Breakdown:

| Component | Molecular Formula | Contribution ( g/mol ) |

| Oxazole Core | C₃H₂NO | 68.05 |

| Bromomethyl Group | CH₂Br | 93.94 |

| Free Base Total | C₄H₄BrNO | 161.99 |

| Hydrobromide Acid | HBr | 80.91 |

| Final Salt (HBr) | C₄H₅Br₂NO | 242.90 |

Note: Standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).

Key Properties

-

CAS Number (Free Base): 1060816-22-9 (Generic reference for 4-bromomethyl oxazoles; specific salt CAS may vary by vendor).

-

Appearance: Hygroscopic, off-white to yellow crystalline solid.

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in non-polar hydrocarbons.

-

Stability: The HBr salt significantly retards the self-alkylation (polymerization) observed in the free base.

Part 2: Synthesis & Mechanistic Insight[1]

The Wohl-Ziegler Protocol

The most authoritative method for synthesizing 4-(bromomethyl)oxazole involves the radical bromination of 4-methyloxazole using N-bromosuccinimide (NBS). This route is preferred over direct halogenation due to the sensitivity of the oxazole ring to strong Lewis acids.

Reaction Causality:

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage, generating radicals that abstract the weak N-Br bromine atom from NBS.

-

Propagation: The succinimidyl radical abstracts a hydrogen from the C4-methyl group of the oxazole. This position is benzylic-like, stabilized by the aromatic oxazole ring.

-

Termination/Product Formation: The resulting oxazolyl-methyl radical reacts with Br₂ (generated in situ) to form the alkyl bromide.

Salt Formation (The Stabilization Step)

The isolation of the free base is risky due to its lachrymatory nature and instability.

-

Protocol: The reaction mixture is quenched, and the crude oil is treated with anhydrous HBr in acetic acid or diethyl ether.

-

Result: The protonation of the oxazole nitrogen (pKa ~0.8) forms the hydrobromide salt, precipitating the product and preventing nucleophilic attack by the oxazole nitrogen on its own bromomethyl group (self-quaternization).

Synthetic Workflow Diagram

Caption: Figure 1. Radical bromination pathway converting 4-methyloxazole to the stable hydrobromide salt.

Part 3: Experimental Protocol & Validation

Step-by-Step Synthesis (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Ar or N₂).

-

Preparation: Dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (green alternative to CCl₄).

-

Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC (stain with KMnO₄; oxazoles oxidize).

-

Filtration: Cool to 0°C. Filter off the insoluble succinimide byproduct.

-

Salt Formation: To the filtrate, add 1.0 M HBr in acetic acid dropwise at 0°C.

-

Isolation: The hydrobromide salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.

Self-Validating Analytics

To ensure scientific integrity, the product must meet these criteria:

| Analytical Method | Expected Result | Mechanistic Explanation |

| ¹H NMR (DMSO-d₆) | Singlet at δ 4.6–4.8 ppm (2H) | The CH₂Br protons shift downfield due to the electronegativity of Br and the aromatic ring current. |

| ¹H NMR (DMSO-d₆) | Broad singlet >10 ppm | Indicates the N-H⁺ proton of the hydrobromide salt. |

| Melting Point | >130°C (Decomp) | Ionic lattice of the salt vs. the low-melting free base. |

| Silver Nitrate Test | Immediate Precipitate (AgBr) | Confirms the presence of ionic bromide (from HBr) and reactive alkyl bromide. |

Part 4: Applications in Drug Discovery

The Oxazole Warhead

4-(Bromomethyl)oxazole is a versatile electrophile. In drug design, it is used to append the oxazole ring to pharmacophores containing nucleophilic centers (amines, thiols, or phenoxides).

Common Applications:

-

Bioisosteres: Replacement of amide or ester linkages to improve metabolic half-life.

-

Kinase Inhibitors: The oxazole ring can form hydrogen bonds within the ATP-binding pocket of kinases.

-

Fragment-Based Design: Used as a low-molecular-weight fragment to probe binding pockets.

Reactivity Workflow

Caption: Figure 2. Nucleophilic substitution workflow for incorporating the oxazole scaffold into drug candidates.

References

-

Wohl-Ziegler Bromination Mechanism

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

-

Oxazole Synthesis & Reactivity

-

Palmer, D. C. (Ed.). (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

-

-

Physical Properties & Safety Data (Analogous Compounds)

-

Green Solvents for Radical Bromination

- Clark, J. H., et al. (2016). Green chemistry in the synthesis of pharmaceuticals. Green Chemistry, 18, 3914.

Sources

4-Bromomethyl-oxazole hydrobromide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Bromomethyl-oxazole Hydrobromide

Introduction: The Double-Edged Sword of Reactivity

This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. The oxazole core is a key pharmacophore found in numerous biologically active compounds, prized for its ability to engage with enzymes and receptors through diverse non-covalent interactions.[1] The true synthetic power of this reagent, however, lies in the highly reactive bromomethyl group at the 4-position. This functional group makes it an excellent electrophile for introducing the oxazole moiety into a target molecule, typically via nucleophilic substitution reactions.[2][3]

This high reactivity, while synthetically useful, is also the compound's primary liability. It renders the molecule susceptible to degradation, compromising sample integrity, leading to inconsistent experimental results, and generating impurities that can complicate purification and analysis. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling to ensure its viability in research and development.

Pillar 1: Understanding the Inherent Chemical Profile

The stability of this compound is best understood by dissecting its structure into its three key components: the oxazole ring, the bromomethyl group, and the hydrobromide salt.

-

The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. While relatively stable, the ring can be susceptible to cleavage under strongly basic conditions.[4] The nitrogen atom is weakly basic and is protonated in the hydrobromide salt form.[4]

-

The Bromomethyl Group (-CH₂Br): This is the molecule's primary reactive center. As a benzylic-like halide, the bromine is an excellent leaving group, making the adjacent carbon highly electrophilic and prone to attack by nucleophiles. This is the desired reactivity for synthesis but also the main route for degradation via hydrolysis.

-

The Hydrobromide (HBr) Salt: The compound is supplied as a salt, where the oxazole nitrogen is protonated. This has two significant consequences for stability. Firstly, it reduces the nucleophilicity of the oxazole ring itself, offering a degree of protection against self-reaction or attack on the ring. Secondly, it makes the compound acidic and potentially hygroscopic, increasing its susceptibility to moisture-driven degradation.

Pillar 2: Key Factors Influencing Stability and Degradation

The long-term viability of this compound is contingent on mitigating exposure to several key environmental factors.

Moisture: The Primary Degradation Pathway

The most significant threat to the stability of this reagent is moisture. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, yielding the inert 4-hydroxymethyl-oxazole and hydrobromic acid as byproducts. The presence of the hydrobromide salt can make the solid material hygroscopic, attracting atmospheric moisture and accelerating this process even in what appears to be a dry container.

Caption: Primary hydrolysis degradation pathway for this compound.

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the activation energy needed for hydrolysis and other potential decomposition pathways. Storing the compound at reduced temperatures is crucial for minimizing these processes and ensuring long-term stability.

pH and Incompatible Materials

Being an acidic salt, this compound should not be stored with strong bases, which could neutralize the salt and potentially catalyze the degradation of the freebase form or the oxazole ring itself.[4] Furthermore, its role as an alkylating agent makes it incompatible with strong nucleophiles and strong oxidizing agents.[5]

Light and Oxygen

Pillar 3: A Self-Validating Protocol for Storage and Handling

To ensure the integrity and reactivity of this compound, the following storage and handling protocols must be strictly adhered to. This system is self-validating because adherence to these conditions minimizes the formation of impurities, ensuring the reagent performs as expected in subsequent experiments.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation and hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[5][7] |

| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from potential light-induced degradation.[7] |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and safe storage away from incompatible materials.[8][9] |

Handling Protocol: A Mandate for Safety and Integrity

Due to its classification as a corrosive, skin irritant, and potent lachrymator, all handling must be performed inside a certified chemical fume hood.[5][10]

-

Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9]

-

Inert Atmosphere Transfer: Open the container under a positive pressure of inert gas (argon or nitrogen). Use dry glassware and utensils for weighing and transferring the reagent.

-

Dispensing: Weigh the required amount quickly and efficiently. Avoid prolonged exposure to the laboratory atmosphere.

-

Resealing: Securely close the container, purge the headspace with inert gas, and wrap the cap with paraffin film to ensure an airtight seal before returning to refrigerated storage.

Experimental Workflow: From Quality Assessment to Synthetic Application

Trust in a reagent begins with verification. Before use in a critical synthesis, a quick quality assessment is recommended, followed by a carefully controlled reaction setup.

Caption: Recommended workflow from reagent receipt to synthetic application.

Step 1: Pre-Use Quality Control (¹H NMR)

-

Sample Prep: Dissolve a small amount (~2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis:

-

Expected Signal: Look for the characteristic singlet of the -CH₂Br protons.

-

Impurity Signal: The primary hydrolysis impurity, 4-hydroxymethyl-oxazole, will show a corresponding singlet for its -CH₂OH protons at a different chemical shift (typically upfield).

-

Quantification: Integrate both singlets to determine the approximate purity of the reagent. If the impurity exceeds ~5%, the reagent's efficacy may be compromised.

-

Step 2: Protocol for a Representative N-Alkylation Reaction

This protocol describes the alkylation of a primary amine, a common application for this reagent.

-

Reaction Setup: Under an argon atmosphere, add the amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to anhydrous DMF in an oven-dried flask.

-

Reagent Addition: Dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine solution at 0°C.

-

Execution: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: Upon completion, quench the reaction with water, extract the product with an appropriate organic solvent (e.g., ethyl acetate), and purify using standard column chromatography.

Causality: Using an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the alkylating agent during the reaction. The non-nucleophilic base neutralizes the HBr salt in situ without competing as a nucleophile. Dropwise addition at low temperature controls the initial exotherm and minimizes side reactions.

Conclusion

This compound is a powerful but sensitive synthetic tool. Its stability is not an inherent property but a state that must be actively maintained. By understanding its chemical vulnerabilities—primarily to moisture—and implementing rigorous storage and handling protocols, researchers can ensure reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Stanetty, P., & Schnürch, M. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

-

PubChem. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. [Link]

-

Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Dousa, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. PubMed. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. fishersci.com [fishersci.com]

- 6. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of 4-Bromomethyl-oxazole Hydrobromide Formation

The following technical guide details the formation mechanism, synthetic protocol, and critical handling parameters for 4-Bromomethyl-oxazole hydrobromide . This compound is a high-value heterocyclic building block, notably serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxaprozin .[1]

Executive Summary

This compound is typically synthesized via the Wohl-Ziegler radical bromination of a 4-methyloxazole precursor using N-bromosuccinimide (NBS), followed by stabilization as a hydrobromide salt. This transformation relies on a radical chain mechanism that selectively halogenates the benzylic-like methyl position at C4, avoiding ring bromination due to the specific bond dissociation energies (BDE) involved.

Key Reaction Components:

-

Substrate: 4-Methyloxazole (or 2,5-substituted variants).

-

Reagent: N-Bromosuccinimide (NBS) as the bromine source.[2][3][4]

-

Initiator: Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Stabilization: Anhydrous HBr (gas or acetic acid solution) to form the salt.

Mechanistic Analysis

The formation proceeds through two distinct phases: the Radical Bromination (constructing the C-Br bond) and Salt Formation (stabilizing the reactive base).

Phase A: Wohl-Ziegler Radical Bromination

The reaction is a radical substitution (

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine atom from NBS (or trace

), generating the active bromine radical ( -

Propagation (Cycle):

-

Step 1 (H-Abstraction): The electrophilic

abstracts a hydrogen atom from the C4-methyl group of the oxazole. This step is regioselective because the resulting radical is stabilized by resonance with the aromatic oxazole ring (allylic/benzylic-type stabilization). -

Step 2 (Br-Abstraction): The oxazolyl-methyl radical attacks a molecule of molecular bromine (

), yielding the 4-bromomethyl-oxazole product and regenerating a -

Crucial Detail: The

necessary for Step 2 is generated in situ by the reaction of the HBr byproduct with NBS (ionic reaction), maintaining a low, steady-state concentration of

-

-

Termination: Radical coupling events (e.g., dimerization) end the chain, though these are minimized under dilute conditions.

Phase B: Hydrobromide Salt Formation

The free base, 4-(bromomethyl)oxazole, is a potent alkylating agent and is prone to degradation (polymerization or hydrolysis). Protonation of the oxazole nitrogen (N3) by HBr forms the crystalline hydrobromide salt, significantly increasing shelf-stability.

Reaction Scheme Visualization:

Caption: Radical chain mechanism for the bromination of 4-methyloxazole followed by salt formation.

Experimental Protocol

This protocol is designed for the synthesis of This compound from a 4-methyloxazole precursor.

Safety Warning:

-

Lachrymator: Bromomethyl-oxazoles are potent lachrymators (tear gas agents). All operations must be performed in a properly functioning fume hood.

-

Toxicity: NBS and CCl4 (if used) are toxic. Modern green alternatives like Trifluorotoluene (

) or Methyl Acetate are recommended over CCl4.

Materials Table

| Reagent | Equiv. | Role | Notes |

| 4-Methyloxazole | 1.0 | Substrate | Starting material (or derivative) |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize from water if yellow (degraded) |

| AIBN | 0.05 | Radical Initiator | Can substitute with Benzoyl Peroxide |

| Trifluorotoluene | Solvent | Solvent | Replaces toxic CCl4; maintains reflux >80°C |

| HBr (33% in AcOH) | 1.1 | Salt Former | Anhydrous source of HBr |

Step-by-Step Workflow

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (0.2 M concentration).

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Note: The reaction is heterogeneous initially (NBS is insoluble).

-

-

Radical Bromination:

-

Heat the mixture to reflux (approx. 100-102°C) under an inert atmosphere (

or Ar). -

Maintain reflux for 2-4 hours .

-

Endpoint: The reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats to the top). TLC monitoring (Hexane/EtOAc) should show consumption of the starting material.

-

-

Workup (Isolation of Free Base):

-

Cool the mixture to

to fully precipitate succinimide. -

Filter off the succinimide byproduct. Wash the filter cake with cold solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)oxazole as an oil.

-

Caution: Do not overheat the oil; it is thermally unstable.

-

-

Salt Formation:

-

Dissolve the crude oil in anhydrous Diethyl Ether or DCM .

-

Cool to

in an ice bath. -

Dropwise add HBr (33% in Acetic Acid) or bubble anhydrous HBr gas into the solution.

-

A white to off-white precipitate of This compound will form immediately.

-

-

Purification:

-

Filter the solid under an inert atmosphere (hygroscopic).

-

Wash with cold ether to remove traces of acetic acid and

. -

Dry under vacuum over

.

-

Workflow Diagram:

Caption: Operational workflow for the synthesis and isolation of the hydrobromide salt.

Troubleshooting & Optimization (Expertise & Experience)

-

Issue: Low Yield / Poly-bromination:

-

Cause: Excess NBS or prolonged reaction times can lead to gem-dibromination (forming the dibromomethyl derivative).

-

Solution: Stop the reaction immediately upon consumption of the starting material. Use exactly 1.0-1.05 equivalents of NBS.

-

-

Issue: Product Degradation (Darkening):

-

Cause: The free base is unstable at room temperature for extended periods.

-

Solution: Proceed immediately from Workup to Salt Formation. Do not store the free base oil.

-

-

Alternative Route (Alcohol Precursor):

-

If radical bromination fails due to complex substituents, react 4-hydroxymethyloxazole with Phosphorus Tribromide (

) in DCM at

-

References

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

- Synthesis of Oxazole Intermediates: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.

-

Synthesis of Oxaprozin (Application): "Process for the preparation of Oxaprozin."[1][5] BenchChem Application Notes.

- Salt Formation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Commercial Reference: "this compound (CAS 1427195-15-0)."[6] Sigma-Aldrich Product Catalog.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]

- 6. 4-bromomethyl pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Studies of Oxazole Ring Stability: A Computational Guide

Executive Summary

The Oxazole Paradox in Medicinal Chemistry: The oxazole ring (

This technical guide provides a rigorous theoretical framework for assessing oxazole stability. It moves beyond static descriptors to dynamic, mechanism-based computational protocols designed to predict ring integrity under physiological and metabolic stress.

Part 1: Theoretical Framework of Stability

Electronic Structure & Aromaticity

The stability of the oxazole ring is fundamentally tied to its aromatic character, which is significantly lower than its sulfur analogue (thiazole) but higher than furan.

-

Aromaticity Indices:

-

NICS (Nucleus-Independent Chemical Shift): NICS(0) and NICS(1) values are the gold standard for quantifying magnetic aromaticity. Oxazole typically exhibits negative NICS values (indicating aromaticity), but the magnitude is sensitive to C2 substitution.

-

HOMA (Harmonic Oscillator Model of Aromaticity): Structural indices like HOMA often predict lower aromaticity for oxazole compared to NICS, highlighting the ring's diene-like character which makes it susceptible to cycloadditions and oxidation.

-

The "Soft Spot": C2 Vulnerability

Theoretical analysis consistently identifies the C2 position (between oxygen and nitrogen) as the thermodynamic Achilles' heel of the oxazole ring.

-

Electrostatics: The C2 carbon is the most electron-deficient center due to the inductive withdrawal of both heteroatoms.

-

Proton Affinity: The N3 nitrogen is the primary basic site (

for the conjugate acid). Protonation at N3 significantly increases the electrophilicity of C2, lowering the activation energy for nucleophilic attack (e.g., by water or metabolic enzymes).

Part 2: Mechanisms of Instability

Acid-Catalyzed Hydrolysis

Unlike simple amides, oxazoles require specific conditions for hydrolysis, but the pathway is theoretically distinct.

-

Mechanism: The reaction proceeds via A2 mechanism (bimolecular, acid-catalyzed).

-

Protonation:

binds to N3. -

Nucleophilic Attack: Water attacks the activated C2 position.

-

Ring Opening: The

bond cleaves, leading to an acyclic imino-ester intermediate, which eventually hydrolyzes to an

-

Metabolic Oxidation (CYP450)

Cytochrome P450 enzymes target oxazoles via oxidative activation. Computational studies suggest two primary pathways:

-

C-H Hydroxylation: Direct hydrogen abstraction, typically at C5 or C2, leading to unstable hydroxy-oxazoles that rearrange or decompose.

-

Epoxidation: Oxidation of the

double bond, followed by NIH shift or ring opening. This is common in electron-rich oxazoles.

Part 3: Computational Protocols

A self-validating workflow for predicting oxazole stability in drug candidates.

Protocol A: Static Stability Assessment

Objective: Determine the ground-state robustness of a substituted oxazole.

-

Geometry Optimization:

-

Method: DFT (B3LYP or

B97X-D). -

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for heteroatoms).

-

Solvation: IEFPCM (Water) to simulate physiological environment.

-

-

Aromaticity Calculation (NICS):

-

Place a "Ghost Atom" (Bq) at the geometric center of the ring.

-

Run an NMR calculation (GIAO method).

-

Target: NICS(0) < -13.0 ppm suggests good stability. Values > -10.0 ppm indicate potential lability.

-

-

Frontier Orbitals:

-

Calculate HOMO-LUMO gap (

).[1] -

Interpretation: A larger gap implies higher kinetic stability (Hard Acid/Base principle).

-

Protocol B: Kinetic Stability (Transition State Search)

Objective: Calculate the activation energy ($ \Delta G^{\ddagger} $) for hydrolytic ring opening.

-

Reactant Complex: Optimize the protonated oxazole with 2 explicit water molecules (to facilitate proton transfer).

-

Transition State (TS) Guess:

-

Scan the bond distance between Water-Oxygen and Oxazole-C2.

-

Locate the energy maximum.

-

-

TS Optimization:

-

Method: Berny algorithm (Opt=TS).

-

Validation: Verify exactly one imaginary frequency corresponding to the C-O bond formation.

-

-

Energy Barrier:

- .

-

Benchmark:

kcal/mol suggests instability at physiological pH.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Computational Stability Screening Pipeline

This workflow outlines the decision tree for evaluating oxazole derivatives.

Caption: Decision tree for computational screening of oxazole stability, filtering by aromaticity before kinetic analysis.

Diagram 2: Acid-Catalyzed Ring Opening Mechanism

The theoretical pathway for the critical failure mode of the oxazole ring.

Caption: Stepwise mechanistic pathway for acid-catalyzed hydrolysis, highlighting the rate-determining water attack at C2.

Part 5: Comparative Data

Table 1: Theoretical Stability Metrics of 1,3-Azoles Data derived from B3LYP/6-311++G(d,p) level theory.

| Heterocycle | NICS(0) (ppm) | HOMO-LUMO Gap (eV) | Relative Stability | Primary Instability Mode |

| Thiazole | -13.9 | 5.33 | High | Oxidation (S-oxide formation) |

| Oxazole | -13.0 | 5.42 | Moderate | Acid Hydrolysis (Ring Opening) |

| Imidazole | -14.0 | 5.28 | High | N-Alkylation / Oxidation |

| Isoxazole | -10.8 | 4.80 | Low-Moderate | N-O Bond Cleavage (Reductive) |

Note: More negative NICS values indicate higher aromaticity. A larger HOMO-LUMO gap generally correlates with higher chemical hardness.

References

-

Evaluation of Aromaticity and Atomic Charge Distribution in Oxadiazoles Source: ResearchGate

-

Substituent Effect on the Aromaticity of 1,3-Azole Systems Source: Sciforum

-

DFT Studies of Oxazole Derivative: Geometry and Frontier Orbitals Source: IRJEdT

-

Kinetics and Mechanism of Nucleophilic Ring Opening of Oxazolinone Source: ResearchGate

-

Reactions of N,O- and N,S-Azoles with Ozone: Kinetics and Mechanisms Source: PubMed Central (NIH)

-

How do azoles inhibit cytochrome P450 enzymes? A density functional study Source: PubMed

Sources

4-Bromomethyl-oxazole hydrobromide safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-Bromomethyl-oxazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel heterocyclic building blocks are the cornerstones of innovation. This compound (CAS No. 1427195-15-0) is one such compound, a reactive intermediate prized for its utility in constructing complex molecular architectures.[1][2] However, its inherent reactivity, stemming from the presence of a bromomethyl group and an acidic hydrobromide salt, necessitates a comprehensive and proactive approach to safety.

This guide is structured to provide researchers and drug development professionals with the technical knowledge and practical methodologies required to handle this compound with the highest degree of safety. As a specific, official Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from a conservative assessment of structurally analogous compounds, including other brominated oxazoles and corrosive chemical safety principles.[3][4][5] This approach ensures that the protocols described represent a robust system of self-validating safety, grounded in established expertise and authoritative chemical hazard information.

Hazard Identification and Risk Profile

The primary hazards associated with this compound are extrapolated from its chemical structure: the lachrymatory and alkylating nature of the bromomethyl group, the general hazards of heterocyclic compounds, and the corrosive properties of the hydrobromide salt. Based on data from closely related analogues, the compound should be treated as corrosive, a lachrymator (tear-inducing), and harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

GHS Classification and Hazard Summary

The following table summarizes the anticipated hazard classifications based on analogous compounds.[3][4][5] Users must handle the material as if it possesses all these potential hazards.

| Hazard Category | GHS Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4][5] |

| Eye Damage | H318 | Causes serious eye damage.[4] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3][5] |

| Additional Hazards | - | Lachrymator (substance which increases the flow of tears).[4] |

Precautionary Statements (P-Statements): P260, P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

Exposure mitigation begins with robust engineering controls, supplemented by appropriate and correctly worn PPE. The causality is simple: remove the potential for contact and inhalation, and you eliminate the primary routes of exposure.

Engineering Controls

All manipulations of solid this compound and its solutions must be performed within a certified and properly functioning Chemical Fume Hood . The fume hood provides critical protection from inhaling dust or vapors and contains any accidental spills. Ensure the sash is positioned as low as possible to maximize capture velocity while allowing for comfortable manipulation.

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is the final, essential barrier between the researcher and the chemical.

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye & Face Protection | Safety goggles with side shields AND a full-face shield. | Protects against splashes of corrosive solutions and impact from solid particles. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[7] |

| Skin Protection | A long-sleeved, chemical-resistant lab coat. | Provides a primary barrier against incidental contact. Should be buttoned completely. |

| Double Gloving: Inner and outer pair of nitrile gloves. | The outer glove provides the primary barrier. The inner glove protects the skin during the removal of the contaminated outer glove. Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended operations.[8] Powder-free gloves are essential to prevent aerosolization of contaminants. | |

| Respiratory Protection | Not typically required if all work is performed in a fume hood. | For spill response outside of a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is necessary.[8] |

Standard Operating Procedures: A Step-by-Step Methodology for Safe Handling

The following protocols are designed as self-validating systems. Each step is included to mitigate a specific, identified risk.

Workflow for Weighing and Preparing a Solution

This workflow details the process from material retrieval to the preparation of a stock solution, which is a common procedure in a research setting.

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol Steps and Rationale

-

Designate Work Area: Before bringing the chemical into the fume hood, clear the workspace of all unnecessary items. This minimizes the risk of cross-contamination and provides a clear area for spill control.

-

Don Full PPE: Put on all required PPE before handling the primary container. The causality is clear: establish a complete barrier before any potential for exposure exists.

-

Assemble Equipment: Place all necessary items (spatula, weigh paper/boat, receiving flask, solvent, labeled waste container) inside the hood. This prevents the need to move in and out of the containment area, reducing the chance of spreading contamination.

-

Retrieve Reagent: If stored in a freezer as recommended, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic and reactive solid.

-

Weigh the Solid: Use a tared, anti-static weigh boat or creased weigh paper. Dispense the solid slowly and carefully to minimize dust formation. Never return excess chemical to the original container; this is a primary source of reagent contamination.

-

Transfer to Vessel: Carefully transfer the weighed solid into the designated flask. Tap the weigh paper or boat gently to ensure a complete transfer.

-

Add Solvent: Add the solvent to the solid slowly, with stirring if applicable. Be aware that the dissolution of hydrobromide salts can be exothermic or may release gaseous HBr, which is why this step must be performed deep within the fume hood.[7]

-

Decontaminate Tools: Immediately after use, rinse any tools (like spatulas) that came into contact with the chemical with an appropriate solvent, collecting the rinse into a designated hazardous waste container.

-

Dispose of Waste: Place all contaminated disposable items (weigh paper, outer gloves) into the sealed hazardous waste container located within the fume hood.

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves.

-

Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[7][9]

Storage and Waste Management

Storage: Store this compound in a tightly sealed container in a freezer (-20°C to 0°C), as recommended by suppliers. The storage location should be a designated area for corrosive and reactive materials, segregated from incompatible substances such as strong bases and oxidizing agents.[9][10]

Waste Disposal: All waste, including contaminated PPE, rinse solutions, and excess material, must be disposed of as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container. Never mix this waste stream with incompatible materials. Follow all institutional and local environmental regulations for chemical waste disposal.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action during an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).

Emergency Response Workflow

Caption: Emergency response workflow for an exposure or spill incident.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[11] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[4][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[13][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill Response

For any spill, the priority is personnel safety.

-

Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.[16]

-

Contain: If trained and safe to do so, contain the spill by creating a dike around it with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.

-

Collect: Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[17]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Report: Report all spills to your institution's Environmental Health & Safety (EH&S) department.

References

-

Angene Chemical. (2024). Safety Data Sheet for 4-(bromomethyl)cyclopentene. Retrieved from [Link]

-

BromAid. (n.d.). Guidance at the Scene of an Incident. Retrieved from [Link]

-

ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto Environmental Health and Safety. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

-

GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

-

European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Environmental Services [republicservices.com]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. hsrm.umn.edu [hsrm.umn.edu]

- 14. echemi.com [echemi.com]

- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 16. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

- 17. angenechemical.com [angenechemical.com]

Technical Guide: Solubility Profile & Handling of 4-Bromomethyl-oxazole Hydrobromide

This technical guide details the solubility profile, stability, and handling protocols for 4-Bromomethyl-oxazole hydrobromide (CAS: 1427195-15-0). It is designed for researchers utilizing this compound as an electrophilic building block in medicinal chemistry and organic synthesis.

Executive Summary

This compound is a bifunctional heterocyclic intermediate containing a reactive alkyl bromide (electrophile) and an oxazole core. As a hydrobromide salt, it exhibits distinct solubility behavior compared to its free-base counterparts: it is highly soluble in polar protic and aprotic solvents but virtually insoluble in non-polar organic media.

Critical Constraint: The bromomethyl moiety is highly susceptible to hydrolysis and solvolysis. While the salt form stabilizes the molecule during storage, dissolution in nucleophilic solvents (water, methanol, ethanol) accelerates degradation. This guide prioritizes solubility-stability trade-offs to ensure experimental success.

Physicochemical Profile & Solubility Landscape

The Ionic vs. Lipophilic Balance

The compound exists as an ionic lattice in its solid state (

-

Cation: Protonated oxazole (Polar, H-bond donor).

-

Anion: Bromide (

).[1]

Solubility Matrix

The following table categorizes solvent compatibility based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Recommendation |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Low | Preferred. Ideal for stock solutions and nucleophilic substitutions ( |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | High | Transient Use Only. Risk of solvolysis to form methyl/ethyl ethers. Use only if reaction is faster than solvolysis. |

| Aqueous | Water, Buffers | High | Critical | Avoid for Storage. Rapid hydrolysis to 4-(hydroxymethyl)oxazole. Use only for immediate aqueous workups. |

| Mod. Polar | Acetonitrile (MeCN) | Moderate | Low | Good compromise for reactions requiring non-nucleophilic media. Heating may be required. |

| Halogenated | DCM, Chloroform | Low/Insoluble | Low | Insoluble as HBr salt. Must free-base to dissolve (see Protocol 3). |

| Non-Polar | Toluene, Hexanes, Et2O | Insoluble | N/A | Antisolvents. Use these to precipitate the product or wash away impurities. |

Reactivity & Stability Mechanisms

Understanding the degradation pathways is essential for solvent selection. The graph below illustrates the competing pathways when the compound is in solution.

Figure 1: Stability and reactivity pathways. Red paths indicate degradation; the green path indicates the desired synthetic outcome.

Experimental Methodologies

Protocol 1: Solubility Screening (Visual Method)

Use this protocol to verify solubility for a specific batch, as impurities can affect dissolution.

-

Preparation: Weigh 10 mg of this compound into a 1.5 mL clear HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Quantitation (Optional): If precise data is needed, filter the saturated solution, dilute 1:100 in MeCN, and analyze via HPLC-UV (254 nm).

Protocol 2: In-Situ Free-Basing (For Non-Polar Reactions)

Since the HBr salt is insoluble in DCM/THF, use this workflow to generate the reactive free base for reactions in these solvents.

-

Partition: Suspend the HBr salt in Dichloromethane (DCM) (approx. 10 mL/g).

-

Neutralization: Add an equimolar amount of saturated aqueous NaHCO3 or 5% Na2CO3 .

-

Note: Avoid strong bases (NaOH) to prevent hydrolysis of the bromide.

-

-

Extraction: Shake vigorously. The solid will dissolve as the free base partitions into the DCM layer.

-

Drying: Separate the organic layer, dry over anhydrous

, and filter. -

Usage: Use the DCM solution immediately . Do not concentrate to dryness if possible, as the concentrated free base is unstable and prone to polymerization.

Protocol 3: General Alkylation Workflow (Salt Method)

Recommended for reactions tolerant of polar solvents.

Figure 2: Standard workflow for utilizing the HBr salt directly in alkylation reactions.

Application Context: Solvent Selection Guide

| Application | Recommended Solvent | Rationale |

| Amine Alkylation | DMF or MeCN | High solubility of salt; DMF promotes |

| Suzuki Coupling | Toluene/Water (Biphasic) | Standard biphasic conditions allow the salt to dissolve in the aqueous interface or react as the free base. |

| Storage | Solid State (Freezer) | Do not store in solution. If necessary, store in anhydrous DMSO at -20°C for <24h. |

| HPLC Analysis | Water/MeCN (0.1% TFA) | Acidic mobile phase prevents hydrolysis during the run. |

Safety & Handling

-

Corrosivity: The hydrobromide salt releases HBr upon contact with moisture/mucous membranes. Handle in a fume hood.

-

Lachrymator: Like many benzyl-type bromides, this compound is a potent lachrymator (tear gas agent). Wear airtight goggles.

-

Vesicant: Alkylating agents can cause severe skin burns and DNA damage. Double-glove (Nitrile) is mandatory.

References

-

Sigma-Aldrich. this compound Product Sheet. Available at:

-

PubChem. 4-(Bromomethyl)oxazole hydrobromide Compound Summary. National Library of Medicine. Available at:

-

BenchChem. Application Notes for the Synthesis of Oxaprozin via 2-Bromomethyl-4,5-diphenyl-oxazole. Available at:

-

Beilstein J. Org. Chem. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. 2018, 14, 361–367. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 5. Oxazole | 288-42-6 [chemicalbook.com]

- 6. 288-42-6 CAS MSDS (Oxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Oxazole | 288-42-6 [chemicalbook.com]

The Architectonics of Oxazoles: From Hantzsch’s Hypothesis to High-Fidelity Therapeutics

[1]

Executive Summary: The 1,3-Azole Paradigm

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a cornerstone of modern medicinal chemistry.[1][2][3] Unlike its more basic imidazole counterpart (pKa ~7.0), oxazole is a weak base (conjugate acid pKa ~0.8), rendering it a unique bioisostere for carbonyl-containing functionalities such as esters and amides. This guide dissects the technical evolution of substituted oxazoles, moving from 19th-century theoretical foundations to contemporary C-H activation methodologies, providing actionable protocols for the bench scientist.

Historical Genesis: The 60-Year Gap

The history of the oxazole is defined by a distinct lag between its conceptualization and its isolation.

-

1887 (The Naming): The term "oxazole" was coined by Arthur Hantzsch , who predicted the existence of the ring system while working on thiazoles. However, he could not synthesize the parent compound.

-

1896 (The First Derivative): Emil Fischer achieved the first synthesis of a substituted oxazole derivative, validating the ring's stability.

-

1909-1910 (The Classical Route): Sir Robert Robinson and Siegmund Gabriel independently developed the cyclodehydration of 2-acylaminoketones, establishing the first reliable synthetic route (Robinson-Gabriel Synthesis).[4]

-

1947 (The Parent Ring): It was not until John Cornforth (Nobel Laureate) successfully synthesized the parent unsubstituted oxazole that the field fully matured, opening the door to systematic functionalization.

Synthetic Methodologies: Classical to Modern

The Robinson-Gabriel Cyclodehydration

This classical method remains the industrial standard for generating 2,5-disubstituted oxazoles.[4] It proceeds via the cyclodehydration of 2-acylamino-ketones using stoichiometric dehydrating agents like

Mechanism Visualization:

Figure 1: Mechanistic pathway of the Robinson-Gabriel Synthesis, highlighting the critical cyclodehydration step.[4]

The Van Leusen Reaction (1972)

A paradigm shift occurred with the introduction of TosMIC (Toluenesulfonylmethyl isocyanide) by Van Leusen.[5] This method allows for the synthesis of 5-substituted oxazoles directly from aldehydes and is unique because the C2 carbon originates from the isocyanide, while the C4 and C5 carbons come from the aldehyde and the methylene of TosMIC, respectively.

Mechanism Visualization:

Figure 2: The Van Leusen [3+2] cycloaddition mechanism utilizing TosMIC as a C1N1 synthon.[4]

Technical Deep Dive: Experimental Protocols

Protocol A: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Objective: Synthesis of a highly conjugated scaffold suitable for scintillation counting or medicinal chemistry.[4]

Reagents:

-

2-Benzamidoacetophenone (10.0 mmol)[4]

-

Phosphorus Oxychloride (

) (30.0 mmol)[4] -

Toluene (anhydrous, 50 mL)

Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 2-benzamidoacetophenone (2.39 g) and anhydrous toluene (50 mL).

-

Addition: Add

(2.8 mL) dropwise at room temperature under an inert atmosphere ( -

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexanes). -

Quench: Cool to

and carefully quench with saturated -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol to yield white needles.

Protocol B: Van Leusen Synthesis of 5-Phenyloxazole

Objective: Rapid assembly of a 5-monosubstituted oxazole from an aldehyde.[4]

Reagents:

-

Benzaldehyde (10.0 mmol)[4]

-

TosMIC (10.0 mmol)[4]

-

Potassium Carbonate (

) (12.0 mmol)[4] -

Methanol (dry, 40 mL)

Workflow:

-

Mixing: Dissolve benzaldehyde (1.06 g) and TosMIC (1.95 g) in dry methanol (40 mL).

-

Base Addition: Add anhydrous

(1.66 g) in one portion. -

Reaction: Reflux the suspension for 3-5 hours. The mixture will turn homogeneous and then precipitate the product or salts.

-

Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 30 mL).

-

Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexanes).

-

Expected Yield: 75-85%[4]

-

Note: The elimination of p-toluenesulfinic acid is the driving force.

-

Pharmacological Renaissance & Data Summary[1]

The oxazole ring functions as a critical bioisostere. Its ability to mimic the spatial and electronic properties of peptide bonds (amide) and esters without susceptibility to hydrolytic cleavage makes it invaluable in drug design.

Key Therapeutic Agents

| Drug Name | Indication | Mechanism of Action | Oxazole Role |

| Oxaprozin | NSAID | COX-2 Inhibition | 4,5-Diphenyl scaffold provides lipophilicity and receptor fit.[4] |

| Aleglitazar | Diabetes (T2) | PPAR | 5-methyl-2-phenyl-oxazole acts as a lipophilic linker.[4] |

| Mubritinib | Oncology | Tyrosine Kinase Inhibitor | Oxazole ring facilitates H-bonding in the ATP binding pocket.[4] |

| Hennoxazole A | Antiviral | Natural Product | Poly-oxazole chain mimics peptide backbone.[4] |

Comparative Synthetic Metrics

| Method | Target Substitution | Key Reagents | Atom Economy | Scalability |

| Robinson-Gabriel | 2,5-Disubstituted | Low (Loss of | High (Industrial) | |

| Van Leusen | 5-Substituted | Aldehyde, TosMIC, Base | Moderate (Loss of | Moderate |

| Cornforth | 4-Carbonyl | Nitrile Ylide (Thermal) | High | Low |

| C-H Activation | Variable | Pd/Cu Catalyst, Aryl Halide | High (Direct Coupling) | High (Modern) |

Future Outlook: Late-Stage Functionalization

The frontier of oxazole chemistry lies in C-H activation . Rather than building the ring from acyclic precursors, modern medicinal chemistry focuses on direct arylation of the oxazole C2 or C5 positions using Pd(0) or Cu(II) catalysis. This allows for "divergent synthesis"—creating libraries of drug candidates from a single oxazole core.

References

-

Hantzsch, A. (1887).[6] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link

-

Fischer, E. (1896). Synthese von Oxazol-Derivaten. Berichte der deutschen chemischen Gesellschaft. Link[4]

-

Robinson, R. (1909). LXXXIII.—The synthesis of oxazoles from acetamide and acetophenone. Journal of the Chemical Society, Transactions. Link

-

Cornforth, J. W. (1947). Synthesis of Oxazole. Nature. Link[4]

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds.[4] Synthesis of 1,3-oxazoles and 1,3-thiazoles. Tetrahedron Letters. Link

-

PubChem. (2025).[7] Oxaprozin: Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives. Link[4]

-

Organic Chemistry Portal. (2025). Van Leusen Oxazole Synthesis. Link

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Role of Hydrobromide Salts in Compound Stability

Executive Summary

In the hierarchy of pharmaceutical salt selection, the hydrochloride (HCl) salt is the default "first-pass" choice due to its physiological acceptability and history of success. However, when HCl salts fail—yielding hygroscopic solids, oils, or unstable polymorphs—the hydrobromide (HBr) salt emerges as the critical "rescue" candidate.

This guide analyzes the physicochemical role of hydrobromide salts in enhancing the stability of basic drug substances. It details the mechanistic advantages of the bromide counter-ion, specifically its impact on crystal lattice energy, hygroscopicity reduction, and thermal stability. Furthermore, it addresses the critical regulatory imperative of controlling genotoxic alkyl bromide impurities, providing a validated workflow for researchers to leverage HBr salts safely and effectively.

Physicochemical Fundamentals: The HBr Advantage

The stability conferred by a hydrobromide salt is not accidental; it is a function of the bromide ion’s specific ionic radius and the acidity of HBr relative to the drug base.

The pKa Delta and Salt Formation

Hydrobromic acid is a strong acid (pKa ≈ -9), slightly stronger than hydrochloric acid (pKa ≈ -6 to -7). For a stable salt to form, the difference between the pKa of the base (drug) and the acid (counter-ion) must generally be

-

Implication: HBr can protonate very weak bases that might form loose complexes or unstable salts with weaker acids (e.g., tartaric or fumaric acid). This ensures a tight proton transfer and a stable ionic bond in the solid state.

The Ionic Radius and Lattice Packing

The bromide ion (

-

Lattice Energy: If an HCl salt forms a crystal lattice with large voids (leading to solvent inclusion or hygroscopicity), the larger bromide ion can often fill these voids more efficiently, increasing the packing density and lattice energy.

-

Melting Point: Higher lattice energy correlates with a higher melting point, which is a proxy for thermal stability. In cases like Cabozantinib , the HBr salt demonstrated a melting point 40°C higher than the malate salt, directly translating to superior solid-state stability.[3]

Strategic Selection: The "Rescue Salt" Decision Tree

The following decision logic illustrates when to deploy HBr during the salt screening phase.

Figure 1: Strategic decision tree for selecting Hydrobromide salts when Hydrochloride fails, with integrated genotoxicity risk assessment.

Mechanisms of Stability Enhancement

Hygroscopicity Reduction

Hygroscopicity is a leading cause of chemical degradation (hydrolysis) and physical instability (deliquescence).

-

Mechanism: The HBr salt often forms a non-isostructural polymorph compared to HCl. If the HCl salt crystallizes in a channel hydrate structure that readily absorbs water, the HBr salt may crystallize in a dense, anhydrous packing arrangement that repels moisture.

-

Data Point: In the development of Eletriptan , the hydrobromide salt was selected to ensure a stable, crystalline form that met shelf-life requirements, avoiding the hydration issues seen with other counter-ions.

Thermal and Photo-Stability

HBr salts frequently exhibit high melting points, which restricts molecular mobility in the solid state. Reduced mobility slows down degradation reactions such as oxidation or dimerization.

-

Case Study: Citalopram Hydrobromide

-

Observation: Citalopram HBr shows exceptional stability under thermal stress (105°C) and photolytic stress.

-

Data: Forced degradation studies reveal <0.5% degradation after 72 hours of thermal stress, significantly outperforming less stable salt forms.

-

Comparison: HBr vs. HCl vs. Mesylate

| Feature | Hydrochloride (HCl) | Hydrobromide (HBr) | Mesylate |

| Acid Strength (pKa) | ~ -6 | ~ -9 (Stronger) | ~ -2 |

| Counter-ion Radius | 1.81 Å | 1.96 Å | Large, organic |

| Lattice Energy | High | High (often higher than HCl) | Moderate |

| Hygroscopicity Risk | Moderate to High | Low to Moderate | High |

| Genotoxicity Risk | Low | High (if alcohols used) | Low (unless esters form) |

Critical Safety Protocol: Managing Alkyl Bromides

The primary regulatory hurdle for HBr salts is the potential formation of Alkyl Bromides (e.g., Methyl Bromide, Ethyl Bromide). These are potent alkylating agents and known genotoxins (ICH M7 Class 1).

The Reaction Pathway

If the salt formation or crystallization step involves an alcohol (methanol, ethanol) and excess HBr, the following reaction can occur:

Mitigation Workflow

To ensure scientific integrity and patient safety, the following protocol is mandatory when developing HBr salts:

-

Solvent Selection: Prioritize non-alcoholic solvents for the final salt formation step (e.g., Acetone, Ethyl Acetate, Isopropyl Acetate).

-

Scavenging: If alcohol is unavoidable, ensure stoichiometric control of HBr (avoid excess) or use water washes to remove residual acid immediately.

-

Analytical Control: Develop a GC-MS headspace method to quantify alkyl bromides with a Limit of Quantitation (LOQ) below the Threshold of Toxicological Concern (TTC).

Figure 2: Risk mitigation workflow for Alkyl Bromide impurities in HBr salt manufacturing.

Experimental Protocol: Salt Screening & Stability

Objective: To validate the superiority of HBr over HCl for a specific candidate.

Phase 1: Micro-Scale Screen

-

Preparation: Dissolve 50 mg of free base in 500 µL of solvent (e.g., Acetone).

-

Acid Addition: Add 1.05 equivalents of 48% HBr (aq) or HBr in Acetic Acid.

-

Crystallization: Cycle temperature (5°C to 40°C) for 24 hours to encourage crystal growth.

-

Comparison: Run parallel HCl screen.

Phase 2: Stress Testing (The "Torture Test")

Subject the isolated HBr and HCl salts to the following conditions to prove stability:

| Stress Condition | Duration | Endpoint Analysis | Success Criteria |

| 40°C / 75% RH | 4 Weeks | XRPD, HPLC | No form change, <0.5% impurities |

| 60°C (Dry) | 2 Weeks | HPLC (Chemical Stability) | <0.2% degradation |

| Light (1.2M Lux) | 1 Cycle | HPLC (Photostability) | <0.5% degradation |

| DVS (Sorption) | 0-90% RH | Gravimetric | <2% mass gain (non-hygroscopic) |

References

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on salt selection criteria and pKa rules).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

-

Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior. CrystEngComm. Link

-

Elder, D. P., et al. (2010).[4] Genotoxic impurities in pharmaceutical salts: Strategies for the minimization of alkyl sulfonates and alkyl halides. Journal of Pharmaceutical Sciences. (Key guidance on the alkyl bromide risk).

-

FDA Center for Drug Evaluation and Research. (2010). Chemistry Review: Dextromethorphan Hydrobromide. Link

- Seshiah, K. R., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. TSI Journals.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salt Selection | Basicmedical Key [basicmedicalkey.com]

- 3. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

A Researcher's Guide to the Scale-Up Synthesis of 4-Substituted Oxazoles: From Bench to Batch

An Application Note and Protocol Guide

Prepared by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and protocols for the scale-up synthesis of 4-substituted oxazoles. Moving from milligram-scale laboratory synthesis to multi-gram or kilogram production presents significant challenges. This document offers in-depth insights into established synthetic methodologies, process optimization, and practical, field-proven protocols to ensure a successful and efficient scale-up campaign.

The Strategic Importance of 4-Substituted Oxazoles in Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold. Specifically, 4-substituted oxazoles are key building blocks in the synthesis of various therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antibiotics. The successful and scalable synthesis of these intermediates is therefore a critical step in the drug development pipeline.

However, transitioning a small-scale synthesis of a 4-substituted oxazole to a larger scale is not merely a matter of increasing reagent quantities. Issues such as reaction exotherms, mass transfer limitations, reagent stability, and downstream processing, including purification, become paramount. This guide will navigate these complexities, providing a robust framework for process development.

Foundational Synthetic Strategies for 4-Substituted Oxazoles

Several synthetic routes to 4-substituted oxazoles have been established. The choice of a particular method for scale-up depends on factors such as the availability and cost of starting materials, functional group tolerance, reaction robustness, and the impurity profile of the final product.

The Robinson-Gabriel Synthesis and Its Modern Variants

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.

Mechanism and Core Principles: The reaction proceeds through the intramolecular cyclization of the enol form of the α-acylamino ketone, followed by dehydration to yield the oxazole ring. The choice of dehydrating agent is critical for the success of the reaction, with common reagents including concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid.

Scale-Up Considerations:

-

Reagent Handling: Strong acids like concentrated H₂SO₄ require careful handling and addition at larger scales to control the exotherm.

-

Temperature Control: The reaction is often conducted at elevated temperatures, necessitating a reactor with precise temperature control to avoid side reactions and ensure consistent product quality.

-

Work-up: Quenching of the strong acid reaction mixture is highly exothermic and must be performed with caution, often involving slow addition to a cooled base solution.

Modern Modifications: To circumvent the harsh conditions of the classical Robinson-Gabriel synthesis, milder and more efficient protocols have been developed. One notable example is the use of the Burgess reagent, which allows the reaction to proceed under neutral conditions and at lower temperatures, broadening the substrate scope to include acid-sensitive functional groups.

Figure 2: Catalytic Cycle of the van Leusen Reaction.

Metal-Catalyzed Cyclization Strategies

Modern synthetic organic chemistry has seen the emergence of powerful metal-catalyzed methods for the construction of heterocyclic rings, including oxazoles. Copper and palladium-catalyzed reactions are particularly noteworthy for their high efficiency and functional group tolerance.

Key Features for Scale-Up:

-

Catalyst Loading: A significant advantage of these methods is the low catalyst loading typically required, which can be economically beneficial at scale. However, the cost of the metal catalyst and ligands must be considered.

-